Methyl 5-(hydroxymethyl)bicyclo[3.1.1]heptane-1-carboxylate
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Overview
Description
Methyl 5-(hydroxymethyl)bicyclo[3.1.1]heptane-1-carboxylate: is a bicyclic organic compound characterized by a bicyclo[3.1.1]heptane core structure with a hydroxymethyl group at the 5-position and a carboxylate ester group at the 1-position. This compound is of interest in various scientific and industrial applications due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the hydroxymethylation of bicyclo[3.1.1]heptane-1-carboxylic acid followed by esterification.
Industrial Production Methods: Large-scale production often involves catalytic hydrogenation of suitable precursors under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: Oxidation reactions can convert the hydroxymethyl group to a carboxyl group, resulting in the formation of bicyclo[3.1.1]heptane-1,5-dicarboxylate.
Reduction: Reduction reactions can reduce the carboxylate group to an alcohol, yielding bicyclo[3.1.1]heptane-1-carboxylic acid.
Substitution: Substitution reactions at the hydroxymethyl group can introduce various functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Bicyclo[3.1.1]heptane-1,5-dicarboxylate.
Reduction Products: Bicyclo[3.1.1]heptane-1-carboxylic acid.
Substitution Products: Various derivatives based on the introduced functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications. Industry: Its derivatives are used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways, which are still under investigation. The hydroxymethyl group is particularly reactive, allowing for various interactions with biological molecules.
Comparison with Similar Compounds
Bicyclo[3.1.1]heptane-1-carboxylic acid: Lacks the hydroxymethyl group.
Bicyclo[3.1.1]heptane-1,5-dicarboxylate: Contains two carboxylate groups instead of one.
Methyl 5-(hydroxymethyl)furan-2-carboxylate: Similar structure but with a furan ring instead of a bicyclic system.
Uniqueness: Methyl 5-(hydroxymethyl)bicyclo[31
Properties
IUPAC Name |
methyl 5-(hydroxymethyl)bicyclo[3.1.1]heptane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-13-8(12)10-4-2-3-9(5-10,6-10)7-11/h11H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBOEASRYALRLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC(C1)(C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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